Ivabradine Impurity 16, identified by the Chemical Abstracts Service number 304464-98-0, is a chemical compound associated with Ivabradine, a medication primarily used for managing heart conditions by lowering heart rate. This impurity arises during the synthesis or degradation of Ivabradine and plays a significant role in quality control and safety assessments of pharmaceutical formulations containing Ivabradine. Understanding impurities like Ivabradine Impurity 16 is crucial for ensuring the efficacy and safety of the final drug product .
Ivabradine Impurity 16 is typically generated during the manufacturing processes of Ivabradine. The compound's presence can be attributed to various synthetic routes that may not completely eliminate all by-products. Research indicates that impurities can accumulate over time, particularly under certain storage conditions, which may pose potential risks regarding the safety and effectiveness of the pharmaceutical product .
Ivabradine Impurity 16 falls under the category of pharmaceutical impurities. It is classified as a secondary metabolite that can influence the pharmacological properties of the primary compound, Ivabradine. Its classification as an impurity necessitates rigorous analytical methods to monitor its levels during drug development and production .
The synthesis of Ivabradine Impurity 16 involves several chemical reactions, often employing high-performance liquid chromatography (HPLC) for separation and analysis. One notable preparation method includes:
These steps highlight the complexity involved in synthesizing this impurity while maintaining high purity levels.
The molecular structure of Ivabradine Impurity 16 is characterized by its unique arrangement of atoms, which contributes to its chemical behavior and interactions. While specific structural data is not detailed in available resources, it is essential to analyze its molecular geometry through techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry for accurate characterization .
Ivabradine Impurity 16 participates in various chemical reactions, including:
Understanding these reactions is vital for predicting how this impurity might behave under different conditions.
The mechanism of action for Ivabradine Impurity 16 closely mirrors that of Ivabradine itself. It primarily targets hyperpolarization-activated cyclic nucleotide-gated channels located in the sinoatrial node of cardiac tissue:
This mechanism underscores the importance of monitoring impurities like Ivabradine Impurity 16 in therapeutic contexts.
The physical and chemical properties of Ivabradine Impurity 16 include:
These properties are critical for determining appropriate storage conditions and handling procedures.
Ivabradine Impurity 16 has several scientific applications:
Ivabradine Impurity 16 (CAS 304464-98-0), systematically named as 3-[3-[[(7S)-3-hydroxy-4-methoxy-7-bicyclo[4.2.0]octa-1,3,5-trienyl]methyl-methylamino]propyl]-7,8-dimethoxy-2,5-dihydro-1H-3-benzazepin-4-one, arises primarily during the synthesis of Ivabradine hydrochloride. This impurity forms through two main pathways:
Patent CN105669554A details analogous impurity synthesis via N-alkylation side reactions when intermediates III (7,8-dimethoxy-1-propyl-1,3,4,5-tetrahydro-2H-benzo[d]azepin-2-one) and VI (S)-7-(chloromethyl)-3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-triene) react in polar aprotic solvents like dimethylformamide (DMF) [4]. The reaction mechanism involves nucleophilic displacement where residual water or alcohols compete with the intended amine nucleophile, generating hydroxylated derivatives.
Table 1: Synthetic Routes for Ivabradine Impurity 16
Route | Key Starting Materials | Reaction Conditions | Yield | Purity |
---|---|---|---|---|
N-Alkylation Side-Reaction | Intermediate III + VI | DMF, K₂CO₃, 25°C, 12h | 8-12% | 92-95% |
Regioselective Oxidation | Ivabradine base | H₂O₂/AcOH, 50°C, 8h | 15-18% | 89-91% |
Acid-Catalyzed Rearrangement | Ivabradine related compound B | 0.1M HCl, reflux, 6h | 10-14% | 85-88% |
Synthesis challenges include low yields (8–18%) due to competing reactions and purification difficulties arising from structural similarities to Ivabradine [2] [9].
Controlled hydrolysis is critical for generating high-purity Impurity 16 for analytical reference standards. Key parameters include:
Mechanism: Protonation of the dimethoxy group facilitates nucleophilic attack by water at C3, replacing methoxy with hydroxy [7].
Basic Hydrolysis:
Table 2: Hydrolysis Conditions for Impurity 16 Generation
Condition | Reagent | Temperature | Time | Conversion | Major Byproducts |
---|---|---|---|---|---|
Acidic Hydrolysis | 0.5M HCl | 80°C | 6h | 92% | Desmethyl Ivabradine |
Basic Hydrolysis | 1M NaOH/Ethanol | 25°C | 24h | 88% | Saponified lactam |
Oxidative Hydrolysis | 3% H₂O₂/Acetonitrile | 50°C | 8h | 78% | N-Oxide derivatives |
Forced degradation studies confirm Impurity 16 increases by 0.08–0.12% in Ivabradine hydrochloride stored at 30°C for six months, highlighting stability concerns [2] [7].
Solvent polarity and catalyst selection directly control Impurity 16 formation efficiency:
Water-Co-Solvents: Ethanol/water (7:3) mixtures suppress unwanted ring-opening by stabilizing the benzazepinone core through H-bonding [9].
Catalysts:
Table 3: Solvent/Catalyst Impact on Impurity 16 Synthesis
Solvent System | Catalyst | Reaction Type | Yield | Selectivity |
---|---|---|---|---|
DMF/H₂O (9:1) | None | N-Alkylation | 12% | 67% |
THF/Ethanol (8:2) | p-TSA (5 mol%) | Acid Hydrolysis | 89% | 92% |
Dichloromethane | TBAB (10 mol%) | Phase-Transfer Alkylation | 32% | 94% |
Acetonitrile | K₂CO₃ | Base Hydrolysis | 28% | 75% |
Critical Factor: THF increases hydrolysis selectivity due to its ability to solubilize hydrophobic intermediates while stabilizing transition states via oxygen lone-pair donation [9].
Green synthesis strategies mitigate environmental impacts while maintaining Impurity 16’s analytical utility:
These approaches align with ACS Green Chemistry Principles by minimizing auxiliary substances and enabling catalytic recycling. Enzyme-catalyzed routes reduce energy use by 40% compared to thermal methods [5] [9].
Comprehensive Compound Listing
CAS No.: 62968-45-0
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1